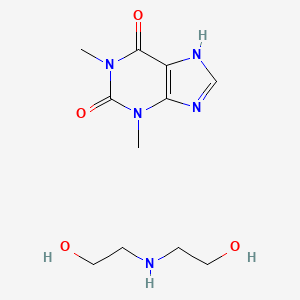
Theophylline diethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline diethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C11H19N5O4 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
1. Bronchodilation and Respiratory Conditions:
Theophylline diethanolamine retains the bronchodilatory properties of theophylline, making it effective in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in bronchial smooth muscle, which results in relaxation and dilation of the airways .
2. Anti-inflammatory Effects:
In addition to its bronchodilatory effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can reduce eosinophilic inflammation in asthma patients and may help mitigate corticosteroid resistance in severe cases of asthma and COPD . This dual action makes it a valuable adjunct therapy in managing these conditions.
3. Cardiovascular Effects:
The compound also has positive inotropic and chronotropic effects, enhancing cardiac contractility and heart rate. This can be beneficial in specific clinical scenarios where increased cardiac output is needed . However, careful monitoring is required due to potential side effects like arrhythmias at higher doses.
Case Studies
Case Study 1: Theophylline Toxicity Mimicking Septic Shock
A notable case involved a patient with chronic obstructive pulmonary disease who developed symptoms resembling septic shock due to theophylline toxicity. The patient exhibited hemodynamic instability and altered mental status, which were initially attributed to infection. However, therapeutic drug monitoring revealed elevated serum theophylline levels, leading to appropriate management strategies including continuous renal replacement therapy . This case underscores the importance of monitoring theophylline levels, particularly in patients with compromised renal function.
Case Study 2: Efficacy in Neonatal Apnea
this compound has also shown promise in treating apnea of prematurity in neonates. A study highlighted its effectiveness in reducing the frequency of apneic episodes, thereby improving respiratory stability in premature infants . This application is particularly significant given the vulnerability of this patient population.
Comparative Data Table
| Property | This compound | Theophylline |
|---|---|---|
| Primary Use | Asthma, COPD | Asthma, COPD |
| Mechanism of Action | Phosphodiesterase inhibitor | Phosphodiesterase inhibitor |
| Anti-inflammatory Effects | Yes | Yes |
| Cardiovascular Effects | Positive inotrope | Positive inotrope |
| Side Effects | Nausea, tachycardia | Nausea, tachycardia |
| Therapeutic Monitoring Required? | Yes | Yes |
化学反応の分析
Reaction with Diethanolamine
8-Bromotheophylline reacts with diethanolamine in refluxing cyclohexanol to yield 8-bis(2-hydroxyethyl)aminotheophylline (theophylline diethanolamine). The reaction proceeds as follows:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Bromotheophylline + Diethanolamine | Cyclohexanol, reflux, 24h | 8-Bis(2-hydroxyethyl)aminotheophylline | 63.6% |
Key observations:
-
The reaction achieves moderate yield due to steric hindrance from the theophylline structure.
-
Diethanolamine acts as a nucleophile, displacing bromide at the 8-position of theophylline.
Conversion to Chloroethyl Derivative
The hydroxyl groups of this compound can be substituted with chlorine atoms under chlorinating conditions:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Bis(2-hydroxyethyl)aminotheophylline | Chlorinating agent, reflux | 8-Bis(2-chloroethyl)aminotheophylline | 56.8% |
This derivative exhibits enhanced reactivity for further functionalization.
Acid-Base and Salt Formation
This compound exists as a salt due to acid-base interactions between theophylline (weak acid, pKa 8.6) and diethanolamine (weak base, pKa ~8.5).
Physicochemical Interaction
-
ΔpKa = 0.1 : The small difference in pKa values places the compound near the salt-cocrystal continuum.
-
IR Spectroscopy : Confirms ionic bonding via proton transfer from theophylline to diethanolamine, supported by shifts in N–H and O–H stretching frequencies .
Comparative Salt Formation
| Base | ΔpKa (Base - Theophylline) | Interaction Type | Reference |
|---|---|---|---|
| Diethanolamine | 0.1 | Salt | |
| Ethylenediamine | 1.7 | Mixed salt-cocrystal | |
| Piperazine | 1.3 | Salt |
Incompatible Reactions
This compound undergoes exothermic neutralization with acids and reacts with:
-
Isocyanates , halogenated organics : Risk of uncontrolled polymerization .
-
Strong reducing agents (e.g., hydrides) : Releases flammable hydrogen gas .
Thermal Decomposition
At temperatures >189.7°C, decomposition releases toxic fumes (NOx, CO) and residues.
Mechanism of Action
-
Phosphodiesterase Inhibition : Competitively inhibits PDE3/PDE4 (Ki = 100 μM), increasing cAMP levels and inducing bronchodilation .
-
Adenosine Receptor Antagonism : Blocks A1/A2 receptors (Ki = 14 μM), reducing bronchoconstriction .
Metabolic Pathways
Spectroscopic Data
| Method | Key Peaks/Data | Reference |
|---|---|---|
| IR Spectroscopy | 3150 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O) | |
| XRPD | Characteristic peaks at 2θ = 12.4°, 18.7°, 24.9° |
Toxicological Considerations
特性
CAS番号 |
32156-80-2 |
|---|---|
分子式 |
C11H19N5O4 |
分子量 |
285.3 g/mol |
IUPAC名 |
1,3-dimethyl-7H-purine-2,6-dione;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H8N4O2.C4H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;6-3-1-5-2-4-7/h3H,1-2H3,(H,8,9);5-7H,1-4H2 |
InChIキー |
XYBFIZMXHHNHKG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO |
同義語 |
deriphyllin hydroxyethyltheophylline complet |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















